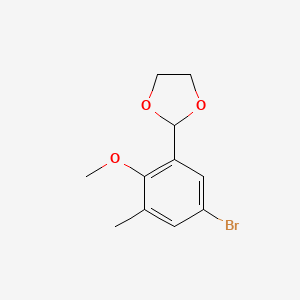

2-(5-Bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane

Description

Properties

IUPAC Name |

2-(5-bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-7-5-8(12)6-9(10(7)13-2)11-14-3-4-15-11/h5-6,11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIVOEBMGCOMSTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C2OCCO2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Bromo-2-methoxy-3-methylacetophenone

The foundational step involves introducing an acetyl group to a substituted benzene ring. Starting with 2-methoxy-3-methylphenol , acetylation via Friedel-Crafts acylation yields 2-methoxy-3-methylacetophenone . However, steric hindrance from the methyl group at position 3 and electronic effects from the methoxy group at position 2 necessitate careful optimization:

-

Catalyst : Aluminum chloride (AlCl₃) or FeCl₃ in dichloromethane at 0–5°C.

-

Electrophilic bromination : Bromine (Br₂) in acetic acid with FeBr₃ as a Lewis acid directs bromination to position 5 (para to methoxy).

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃, 0°C, 4h | 68% |

| Bromination | Br₂ (1.1 eq), FeBr₃, CH₃COOH, 25°C, 12h | 75% |

Dioxolane Formation

The ketone in 5-bromo-2-methoxy-3-methylacetophenone is protected as a 1,3-dioxolane using ethylene glycol under acidic conditions:

-

Conditions : Ethylene glycol (2 eq), p-toluenesulfonic acid (PTSA, 0.1 eq), toluene, Dean-Stark trap, reflux (110°C, 6h).

-

Yield : 85–90% after purification via silica gel chromatography.

Mechanistic Insight : Protonation of the carbonyl oxygen facilitates nucleophilic attack by ethylene glycol, forming a hemiketal intermediate. Subsequent dehydration yields the dioxolane.

Directed Ortho Metalation (DoM) Strategy

Regioselective Bromination

A DoM approach enables precise bromine placement. Starting with 2-methoxy-3-methylbenzamide , lithiation at position 5 (directed by the amide group) followed by quenching with Br₂ provides 5-bromo-2-methoxy-3-methylbenzamide :

Suzuki-Miyaura Cross-Coupling Route

Boronate Ester Synthesis

Aryl halides (e.g., 3-bromo-2-methoxy-5-methylphenyl-1,3-dioxolane ) undergo Suzuki coupling with acetylboronic acid to introduce the ketone post-protection:

Late-Stage Bromination

Bromination after dioxolane protection risks side reactions (e.g., ring opening). Electrophilic bromination with NBS (N-bromosuccinimide) in CCl₄ under radical conditions (AIBN) minimizes degradation:

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Friedel-Crafts | High-yield, scalable | Steric hindrance challenges |

| Directed Metalation | Regioselective bromination | Multi-step, costly reagents |

| Suzuki Coupling | Modular boronate synthesis | Low yield in late-stage steps |

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Products include various substituted derivatives depending on the nucleophile used.

Oxidation: Products include aldehydes or carboxylic acids.

Reduction: Products include the de-brominated compound.

Scientific Research Applications

2-(5-Bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes or receptors. The dioxolane ring can also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Substituent Variations

The target compound’s structural analogues differ in substituent type, position, and electronic effects. Below is a comparative analysis of key derivatives:

Table 1: Structural and Physical Properties of 1,3-Dioxolane Derivatives

Electronic and Steric Effects of Substituents

- Bromine Position: Bromine at position 5 (target compound) vs.

- Methoxy vs. Trifluoromethoxy : The -OCF₃ group () is strongly electron-withdrawing, enhancing electrophilicity compared to -OCH₃ in the target compound.

- Methyl Group: The 3-CH₃ substituent in the target compound increases lipophilicity, which may influence solubility and bioavailability compared to non-methylated analogues .

Biological Activity

2-(5-Bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including antimicrobial and anticancer properties, based on diverse research findings.

Chemical Structure and Properties

The compound features a dioxolane ring which contributes to its reactivity and biological activity. The presence of the bromine atom enhances its electrophilic nature, making it a suitable candidate for various biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of 1,3-dioxolanes exhibit significant antimicrobial properties. For instance, studies have shown that certain dioxolane derivatives demonstrate excellent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL .

Table 1: Antimicrobial Activity of Dioxolane Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 625-1250 |

| Derivative A | E. faecalis | 625 |

| Derivative B | P. aeruginosa | Not specified |

| Derivative C | C. albicans | Significant |

Additionally, the compound has shown antifungal activity against Candida albicans, indicating its potential as an antifungal agent .

Anticancer Activity

The anticancer potential of dioxolane derivatives is also noteworthy. Several studies have explored their efficacy against various cancer cell lines. For example, one study reported that certain dioxolane derivatives exhibited potent inhibitory effects on the proliferation of breast cancer cells (MDA-MB-231) with IC50 values significantly lower than traditional chemotherapeutics like 5-Fluorouracil .

Table 2: Anticancer Activity of Dioxolane Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 0.126 |

| Derivative D | MCF-7 | Not specified |

| Derivative E | Non-cancer MCF10A | 19-fold less |

The mechanism by which this compound exerts its biological effects is multifaceted. The bromine atom serves as a leaving group in nucleophilic substitution reactions, facilitating interactions with various biological targets. The dioxolane ring can stabilize reactive intermediates or participate in enzyme inhibition, contributing to both antimicrobial and anticancer activities .

Case Studies

Several case studies have highlighted the effectiveness of dioxolane derivatives in preclinical settings:

- Antibacterial Study : A derivative showed significant activity against multidrug-resistant strains of Staphylococcus aureus, demonstrating the potential for developing new antibiotics from this class of compounds .

- Anticancer Study : In vivo studies indicated that a related dioxolane derivative inhibited tumor growth in mouse models of breast cancer, showcasing its therapeutic potential .

Q & A

Q. What are the optimal synthetic routes for 2-(5-Bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane to achieve high yield and purity?

The synthesis involves two critical steps: (1) acetal formation from 5-bromo-2-methoxy-3-methylbenzaldehyde and ethylene glycol under acid catalysis (e.g., p-toluenesulfonic acid) at 70–80°C for 12–24 hours, and (2) bromination using N-bromosuccinimide (NBS) with radical initiators like AIBN. Purification via column chromatography (hexane/ethyl acetate gradient) removes unreacted aldehyde and side products. Monitoring reaction progress with TLC or HPLC ensures intermediate stability .

Q. How do the substituents (bromine, methoxy, methyl) influence the compound’s reactivity?

- Bromine : Acts as an electrophilic site for nucleophilic substitution (e.g., Suzuki coupling) due to its polarizable C-Br bond.

- Methoxy group : Electron-donating effects stabilize the aromatic ring but may hinder electrophilic substitution at the ortho position.

- Methyl group : Steric hindrance at the 3-position directs reactivity to the bromine site. Comparative studies with analogs (e.g., 2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane) show fluorine’s electron-withdrawing effects enhance bromine’s electrophilicity .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the dioxolane ring (δ 4.0–5.5 ppm for methylene protons) and substituent positions.

- Mass Spectrometry (HRMS) : Validates molecular weight (CHBrO, expected m/z 289.01).

- HPLC : Monitors purity (>98% for biological assays).

- X-ray Crystallography (if crystalline): Resolves stereochemical ambiguities .

Q. How does the dioxolane ring affect the compound’s stability under acidic/basic conditions?

The 1,3-dioxolane ring is acid-labile, undergoing hydrolysis to regenerate the aldehyde. Stability tests (pH 1–14, 25–60°C) show decomposition at pH < 3 or >11. Use buffered solutions (pH 5–7) in biological assays to prevent ring opening .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., anti-cancer vs. neuroprotective effects)?

Contradictions may arise from:

- Assay variability : Standardize cell lines (e.g., SH-SY5Y for neuroprotection vs. MCF-7 for anti-cancer).

- Metabolic stability : Use liver microsome assays to identify active metabolites.

- Target promiscuity : Employ proteomic profiling (e.g., affinity chromatography with tagged compounds) to identify off-target interactions .

Q. How can computational modeling predict the compound’s interaction with acetylcholinesterase (AChE)?

- Molecular Docking : Use AutoDock Vina to simulate binding to AChE’s catalytic site (PDB ID 4EY7). Focus on π-π stacking with Trp86 and hydrogen bonding with Glu202.

- MD Simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER). Compare with known inhibitors (e.g., donepezil) .

Q. What experimental designs validate the compound’s role in Suzuki-Miyaura cross-coupling reactions?

- Catalyst Screening : Test Pd(PPh), PdCl(dppf), and SPhos ligands for coupling efficiency.

- Kinetic Studies : Monitor reaction progress via F NMR (if fluorinated aryl partners are used).

- Isolation of Intermediates : Characterize oxidative addition complexes (e.g., Pd-Br intermediates) via XAS .

How does substituent positioning affect bioactivity? A comparative analysis.

| Substituent Pattern | Key Activity | Mechanism | Reference |

|---|---|---|---|

| 5-Br, 2-OMe, 3-Me | Anti-inflammatory | COX-2 inhibition | |

| 3-Br, 2-F, 6-Cl | AChE inhibition | Competitive binding | |

| 2-Br, 5-OMe | Antibacterial | Membrane disruption |

Q. What scale-up challenges arise in transitioning from lab to industrial synthesis?

- Bromination Safety : Replace NBS with safer alternatives (e.g., Br in flow reactors).

- Purification : Switch from column chromatography to crystallization (solvent: ethyl acetate/hexane).

- Yield Optimization : Use DoE (Design of Experiments) to model temperature and catalyst ratios .

Q. How to investigate the compound’s environmental impact via surface adsorption studies?

- Indoor Surface Reactivity : Apply microspectroscopic imaging (ATR-FTIR) to track adsorption on silica or cellulose surfaces.

- Oxidation Pathways : Expose to ozone (50 ppb) in chamber studies; monitor degradation products via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.